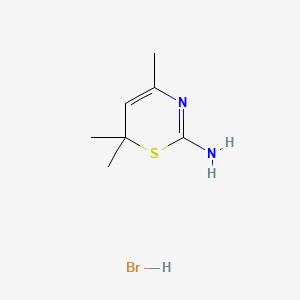![molecular formula C21H21PS3 B14704579 Phosphine, tris[2-(methylthio)phenyl]- CAS No. 17617-66-2](/img/structure/B14704579.png)
Phosphine, tris[2-(methylthio)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, tris[2-(methylthio)phenyl]-: is an organophosphorus compound with the molecular formula C21H21PS3 . It is a tertiary phosphine, characterized by the presence of three 2-(methylthio)phenyl groups attached to a central phosphorus atom. This compound is known for its applications in catalysis and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphine, tris[2-(methylthio)phenyl]- can be synthesized through the reaction of 2-(methylthio)phenylmagnesium bromide with phosphorus trichloride . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
3C7H7SMgBr+PCl3→P(C7H7S)3+3MgBrCl
Industrial Production Methods: Industrial production of phosphine, tris[2-(methylthio)phenyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Phosphine, tris[2-(methylthio)phenyl]- can undergo oxidation to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Coordination: This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles can be used.
Coordination: Metal salts like palladium chloride or platinum chloride are often used.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Phosphine, tris[2-(methylthio)phenyl]- is widely used as a ligand in transition metal catalysis. It enhances the reactivity and selectivity of catalysts in reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, phosphine, tris[2-(methylthio)phenyl]- is employed in the synthesis of fine chemicals and pharmaceuticals. It is also used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of phosphine, tris[2-(methylthio)phenyl]- primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates.
Vergleich Mit ähnlichen Verbindungen
- Phosphine, tris[2-(methoxy)phenyl]-
- Phosphine, tris[2-(methyl)phenyl]-
- Phosphine, tris[2-(chloromethyl)phenyl]-
Comparison: Phosphine, tris[2-(methylthio)phenyl]- is unique due to the presence of methylthio groups, which impart distinct electronic and steric properties. These properties enhance its effectiveness as a ligand in catalysis compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
17617-66-2 |
|---|---|
Molekularformel |
C21H21PS3 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
tris(2-methylsulfanylphenyl)phosphane |
InChI |
InChI=1S/C21H21PS3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3 |
InChI-Schlüssel |
DRQSTMDEXDIYTG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1P(C2=CC=CC=C2SC)C3=CC=CC=C3SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


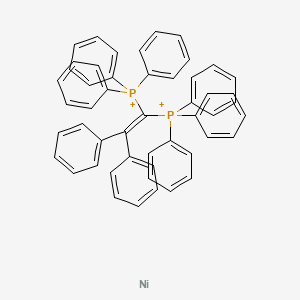
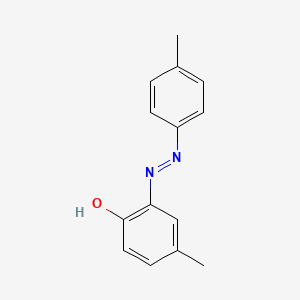

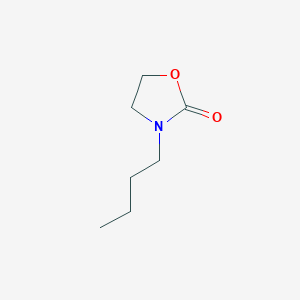
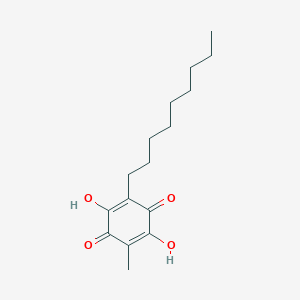
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
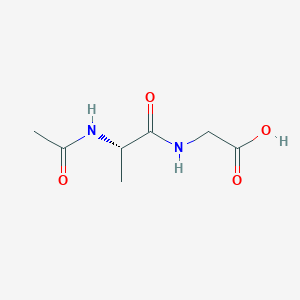
![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)


![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

